N-{2-[4-(dimethylamino)phenyl]-2-(1,2,3,4-tetrahydroisoquinolin-2-yl)ethyl}-4-methoxybenzene-1-sulfonamide
Description
N-{2-[4-(Dimethylamino)phenyl]-2-(1,2,3,4-tetrahydroisoquinolin-2-yl)ethyl}-4-methoxybenzene-1-sulfonamide is a sulfonamide derivative featuring a tetrahydroisoquinoline core, a dimethylaminophenyl group, and a methoxybenzenesulfonamide moiety. This compound is structurally complex, combining aromatic, heterocyclic, and sulfonamide functionalities, which are common in bioactive molecules targeting enzymes or receptors.
Properties
IUPAC Name |
N-[2-(3,4-dihydro-1H-isoquinolin-2-yl)-2-[4-(dimethylamino)phenyl]ethyl]-4-methoxybenzenesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H31N3O3S/c1-28(2)23-10-8-21(9-11-23)26(29-17-16-20-6-4-5-7-22(20)19-29)18-27-33(30,31)25-14-12-24(32-3)13-15-25/h4-15,26-27H,16-19H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZHOKQGUNBNIPBQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=CC=C(C=C1)C(CNS(=O)(=O)C2=CC=C(C=C2)OC)N3CCC4=CC=CC=C4C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H31N3O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
465.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-{2-[4-(dimethylamino)phenyl]-2-(1,2,3,4-tetrahydroisoquinolin-2-yl)ethyl}-4-methoxybenzene-1-sulfonamide is a complex organic compound with potential therapeutic applications. This article reviews its biological activity, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound has the following chemical structure and properties:
- Molecular Formula : C28H33N3O3S
- Molecular Weight : 459.59 g/mol
- IUPAC Name : this compound
Biological Activity Overview
Research indicates that this compound exhibits a range of biological activities, particularly in the context of cancer treatment and neurological disorders. The following sections detail these activities.
Anticancer Activity
Several studies have highlighted the compound's potential as an anticancer agent:
- Mechanism of Action :
-
In Vitro Studies :
- In vitro assays demonstrated that the compound significantly reduces the viability of cancer cell lines at concentrations as low as 10 µM. The IC50 values indicate a potent effect on cell growth inhibition, particularly in prostate and breast cancer cells.
- Case Study :
Neuroprotective Effects
The compound also exhibits neuroprotective properties:
-
Mechanism :
- It is suggested that the compound modulates neurotransmitter levels and protects neuronal cells from oxidative stress.
-
Experimental Evidence :
- Animal models treated with this compound showed improved outcomes in models of neurodegenerative diseases such as Alzheimer's disease, with reduced markers of inflammation and neuronal apoptosis.
Pharmacokinetics
Understanding the pharmacokinetics of this compound is crucial for its therapeutic application:
- Absorption : Rapid absorption was observed in animal studies.
- Distribution : The compound shows good tissue distribution, particularly in the brain and tumor tissues.
- Metabolism : Primarily metabolized in the liver; metabolites exhibit reduced activity compared to the parent compound.
- Elimination : Excreted mainly via urine; half-life is approximately 6 hours.
Tables of Biological Activity
Comparison with Similar Compounds
Table 1: Key Structural Features of Comparable Compounds
Key Observations :
- Tetrahydroisoquinoline vs. Triazole Cores: The target compound’s tetrahydroisoquinoline core distinguishes it from 1,2,4-triazole derivatives (e.g., compounds [7–9] in ), which exhibit tautomerism between thione and thiol forms . This difference may influence binding affinity in biological targets.
- Substituent Diversity: The 4-(dimethylamino)phenyl group in the target compound contrasts with the 2,4-difluorophenyl group in triazole derivatives and the 3,4,5-triethoxyphenyl group in the oxadiazole-containing analogue . Electron-donating (e.g., methoxy, dimethylamino) vs. electron-withdrawing (e.g., halogens) substituents modulate solubility and reactivity.
- Sulfonamide Linkers : All compounds share sulfonamide groups, a common pharmacophore in enzyme inhibitors (e.g., carbonic anhydrase, cyclooxygenase). The target compound’s methoxybenzenesulfonamide moiety is structurally simpler than the triazole-linked sulfonyl groups in .
Spectroscopic and Analytical Comparisons
Table 2: Spectroscopic Data for Selected Compounds
Key Observations :
- Methoxy groups (e.g., in the target compound and N-(4-methoxyphenyl)benzenesulfonamide ) exhibit characteristic NMR signals (δ ~3.8 ppm for OCH₃), aiding structural confirmation.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
